![molecular formula C14H9N7OS B2913993 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide CAS No. 1396875-38-9](/img/structure/B2913993.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

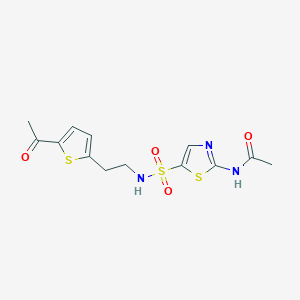

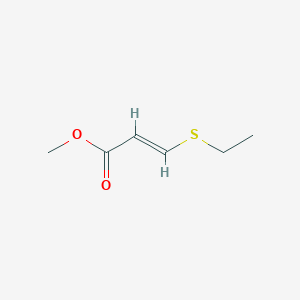

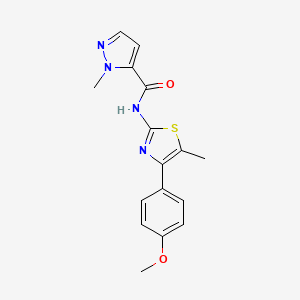

The compound contains a benzo[c][1,2,5]thiadiazol-4-yl group, a 1H-imidazol-1-yl group, and a pyridazine-3-carboxamide group. These groups are common in various organic compounds and have been extensively researched for use in photovoltaics or as fluorescent sensors .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the interactions between the benzo[c][1,2,5]thiadiazol-4-yl group, the 1H-imidazol-1-yl group, and the pyridazine-3-carboxamide group. These interactions could affect the compound’s optoelectronic and photophysical properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For similar compounds, reactions such as a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, compounds with similar groups have been reported to exhibit aggregated-induced emission (AIE) properties .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of heterocyclic compounds, including those related to N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, involves innovative methods to create compounds with potential biological activity. For example, microwave-assisted synthesis has been used to create a series of dicarboxylic acid derivatives with enhanced antibacterial and antifungal properties compared to reference drugs, suggesting their promise as novel drug candidates (Dabholkar & Parab, 2011).

Antimicrobial Activity

The exploration of novel heterocyclic compounds has extended to assessing their antimicrobial efficacy. Synthesized compounds have shown significant antibacterial, antifungal, and possibly antiviral activities, indicating their potential as bases for developing new antimicrobial agents. This includes the creation of new classes of compounds that have been discovered through molecular iodine-mediated oxidative cyclization, demonstrating innovative pathways to potentially potent antimicrobial agents (Naresh, Kant, & Narender, 2014).

Potential Anticancer Activity

Research into the anticancer properties of novel heterocyclic compounds has also been a significant area of interest. Studies have focused on synthesizing and characterizing compounds for their potential anticancer activities, including evaluating their effects against specific cancer cell lines. The synthesis of organic compounds, such as N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, and their subsequent testing against bacterial, fungal, and cancer cells underline the multi-dimensional potential of these compounds in therapeutic applications (Senthilkumar, Umarani, & Satheesh, 2021).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-6-imidazol-1-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N7OS/c22-14(16-9-2-1-3-10-13(9)20-23-19-10)11-4-5-12(18-17-11)21-7-6-15-8-21/h1-8H,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDQSOVQOCDDOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NN=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B2913915.png)

![1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine](/img/structure/B2913918.png)

![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2913921.png)

![4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2913926.png)

![O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine](/img/structure/B2913929.png)

![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2913931.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2913932.png)

![4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid](/img/structure/B2913933.png)